molecular formula C13H17NO2 B8531713 Tert-butyl (S)-indoline-2-carboxylate

Tert-butyl (S)-indoline-2-carboxylate

Cat. No.: B8531713
M. Wt: 219.28 g/mol
InChI Key: BWLRZKYMVHFPLH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl indoline-2(S)-carboxylate: is a compound belonging to the indoline family, which is a class of nitrogen-containing heterocycles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-indoline-2-carboxylate typically involves the reaction of indoline derivatives with t-butyl groups. One common method is the condensation of t-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another approach involves the reaction of nitriles with di-t-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: t-Butyl indoline-2(S)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindoline derivatives, while nucleophilic substitution can produce a variety of substituted indoline compounds .

Mechanism of Action

The mechanism of action of Tert-butyl (S)-indoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

t-Butyl indoline-2(S)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Tert-butyl (S)-indoline-2-carboxylate lies in its specific structure and the presence of the t-butyl group, which enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1

InChI Key

BWLRZKYMVHFPLH-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

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